molecular formula C18H15ClN2O2 B2837823 N-(2-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide CAS No. 946361-50-8

N-(2-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide

Cat. No.: B2837823
CAS No.: 946361-50-8
M. Wt: 326.78
InChI Key: BUXDVOVSNPZRPP-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H15ClN2O2 and its molecular weight is 326.78. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

Research on bioactive benzothiazolinone acetamide analogs, which are structurally similar to N-(2-chlorobenzyl)-2-(5-phenylisoxazol-3-yl)acetamide, has revealed their potential applications in spectroscopy and quantum mechanics. Studies have demonstrated these compounds' capabilities as photosensitizers in dye-sensitized solar cells (DSSCs), showcasing good light harvesting efficiency and promising free energy of electron injection. Furthermore, their non-linear optical (NLO) activities suggest potential uses in optical devices due to varied second-order hyperpolarizability values. Molecular docking studies with Cyclooxygenase 1 (COX1) have also indicated potential biological relevance, particularly for compound MFBA, which showed the best binding affinity among its peers (Mary et al., 2020).

Anticancer and Anticonvulsant Evaluations

A series of N-substituted benzothiazole-2-yl acetamide derivatives have been synthesized and evaluated for their anticancer and anticonvulsant activities. For instance, derivatives have been studied against human lung adenocarcinoma cells, showing significant cytotoxicity and suggesting a potential pathway for developing new anticancer agents. These compounds' synthesis and biological evaluation reveal a structure-activity relationship that could guide the development of novel therapeutic agents (Evren et al., 2019). Additionally, indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have been found to exhibit significant anticonvulsant activities, presenting a new avenue for epilepsy treatment research (Nath et al., 2021).

Corrosion Inhibition

Acetamide derivatives have been explored for their use as corrosion inhibitors. Research into isoxazolidine and isoxazoline derivatives synthesized through 1,3-dipolar cycloaddition reactions has demonstrated their effectiveness in preventing steel corrosion in acidic and mineral oil mediums. This application is critical for industrial processes where metal preservation is vital (Yıldırım & Cetin, 2008).

Green Synthesis and Antibacterial Agents

The green synthesis of N-substituted benzimidazoles, including those related to acetamide derivatives, has shown significant inhibition against Methicillin Resistant Staphylococcus aureus (MRSA), marking an important step towards developing new antibacterial agents. These findings are crucial for addressing the growing concern over antibiotic resistance (Chaudhari et al., 2020).

Molecular Docking and Drug Development

Studies on the molecular docking analysis of anticancer drugs, including acetamide derivatives, have highlighted their potential interactions with specific cancer targets. These investigations help in understanding the molecular basis of drug action and guide the optimization of drug candidates for enhanced efficacy and safety (Sharma et al., 2018).

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c19-16-9-5-4-8-14(16)12-20-18(22)11-15-10-17(23-21-15)13-6-2-1-3-7-13/h1-10H,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXDVOVSNPZRPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.